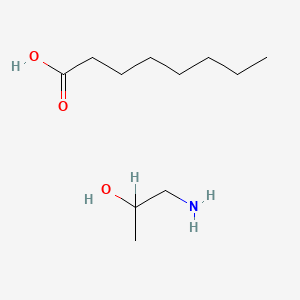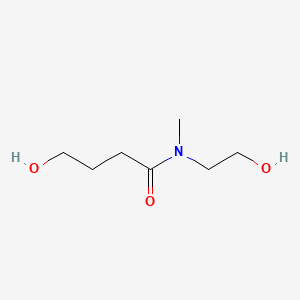
Octanoic acid isopropanolamine salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Octanoic acid isopropanolamine salt is a compound formed by the reaction of octanoic acid with isopropanolamine. Octanoic acid, also known as caprylic acid, is an eight-carbon saturated fatty acid found naturally in the milk of various mammals and as a minor component of coconut oil and palm kernel oil. Isopropanolamine, also known as 1-amino-2-propanol, is an organic compound that contains both an amino group and a hydroxyl group, making it an alkanolamine. The combination of these two compounds results in a salt that has various applications in different fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of octanoic acid isopropanolamine salt typically involves the neutralization reaction between octanoic acid and isopropanolamine. The reaction can be carried out under mild conditions, usually at room temperature, and does not require any special catalysts. The general reaction is as follows:
C8H16O2+C3H9NO→C8H15O2NH2C3H7OH
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures a consistent quality of the product and allows for large-scale production. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
Octanoic acid isopropanolamine salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group in isopropanolamine can participate in substitution reactions, forming new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives.
科学的研究の応用
Octanoic acid isopropanolamine salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in the study of fatty acid metabolism and as a model compound in biochemical assays.
Medicine: Investigated for its antimicrobial properties and potential use in drug formulations.
Industry: Utilized in the production of detergents, emulsifiers, and corrosion inhibitors.
作用機序
The mechanism of action of octanoic acid isopropanolamine salt involves its interaction with cellular membranes and proteins. The compound can disrupt the lipid bilayer of cell membranes, leading to increased permeability and cell lysis. It can also interact with proteins, altering their structure and function. These interactions are mediated by the hydrophobic and hydrophilic regions of the compound, which allow it to integrate into biological membranes and proteins.
類似化合物との比較
Similar Compounds
Octanoic Acid: A fatty acid with similar hydrophobic properties but lacks the amino group.
Isopropanolamine: An alkanolamine with similar hydrophilic properties but lacks the fatty acid chain.
Caprylic Acid: Another name for octanoic acid, used interchangeably in some contexts.
Uniqueness
Octanoic acid isopropanolamine salt is unique due to its combination of hydrophobic and hydrophilic properties, which allows it to interact with both lipid membranes and proteins. This dual functionality makes it a versatile compound in various applications, from industrial processes to biomedical research.
特性
CAS番号 |
68171-53-9 |
|---|---|
分子式 |
C11H25NO3 |
分子量 |
219.32 g/mol |
IUPAC名 |
1-aminopropan-2-ol;octanoic acid |
InChI |
InChI=1S/C8H16O2.C3H9NO/c1-2-3-4-5-6-7-8(9)10;1-3(5)2-4/h2-7H2,1H3,(H,9,10);3,5H,2,4H2,1H3 |
InChIキー |
NWHZTFUOECHPPL-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)O.CC(CN)O |
正規SMILES |
CCCCCCCC(=O)O.CC(CN)O |
Key on ui other cas no. |
68171-53-9 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-Pyrrolidinone, 4-[(trimethylsilyl)oxy]-](/img/structure/B3193133.png)
![N-[(8-hydroxy-5-nitroquinolin-7-yl)-thiophen-2-ylmethyl]-2-methylpropanamide](/img/structure/B3193147.png)
